molecular formula C8H12O3 B8446055 1-Acetoxy-5-hexen-2-one

1-Acetoxy-5-hexen-2-one

Cat. No.: B8446055
M. Wt: 156.18 g/mol
InChI Key: CFDNBOXHXMAFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetoxy-5-hexen-2-one is an organic compound with the molecular formula C8H12O3. It is a derivative of 5-hexen-2-one, where the hydroxyl group is acetylated. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acetoxy-5-hexen-2-one can be synthesized through the acetylation of 5-hexen-2-ol. The process involves the reaction of 5-hexen-2-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature and yields this compound as the primary product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of biocatalysts, such as Rhodococcus erythropolis, has also been explored for the enantioselective reduction of 5-hexen-2-one to 5-hexen-2-ol, which can then be acetylated .

Chemical Reactions Analysis

Types of Reactions

1-Acetoxy-5-hexen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the acetoxy group can yield 5-hexen-2-ol.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

1-Acetoxy-5-hexen-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of pheromones.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 1-acetoxy-5-hexen-2-one involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and 5-hexen-2-ol, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the double bond and the acetoxy group, which can undergo various transformations under different conditions .

Comparison with Similar Compounds

Similar Compounds

    5-Hexen-2-one: The parent compound, which lacks the acetoxy group.

    5-Hexen-2-ol: The alcohol derivative of 5-hexen-2-one.

    1-Hexen-5-one: A structural isomer with the carbonyl group at a different position.

Uniqueness

Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-oxohex-5-enyl acetate

InChI

InChI=1S/C8H12O3/c1-3-4-5-8(10)6-11-7(2)9/h3H,1,4-6H2,2H3

InChI Key

CFDNBOXHXMAFBS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)CCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into 35 ml of glacial acetic acid at 60°-70° C. is dropped slowly 12.4 g. (0.1 mole) of 1-diazo-5-hexen-2-one. After the nitrogen evolution stops, the reaction mixture is heated to reflux for one hour. The resulting mixture is extracted with 3×50 ml of methylene chloride. The organic layer is dried over anhydrous magnesium sulfate. Concentration of the filtrate gives 1-acetoxy-5-hexen-2-one as a brown oil in 90% yield, based on the starting 4-pentenoyl chloride. ##STR40##
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two

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